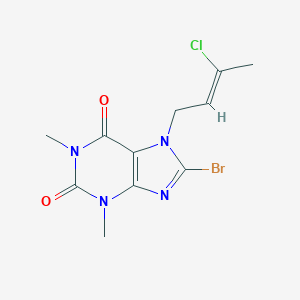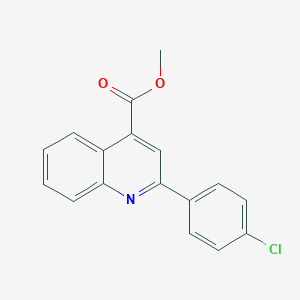
2-(4-氯苯基)喹啉-4-羧酸甲酯
描述
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl ester group at the 4-position and a 4-chlorophenyl group at the 2-position.
科学研究应用
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.
作用机制
Target of Action
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given its classification as an indole derivative, it may have a broad spectrum of biological activities .
生化分析
Biochemical Properties
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating these enzymes . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus affecting the overall biochemical pathway.
Cellular Effects
The effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.
Molecular Mechanism
At the molecular level, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production of certain metabolites by modulating the expression of genes involved in metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound may be transported to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression.
Subcellular Localization
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with an appropriate aniline derivative, followed by cyclization and esterification reactions. One common method involves the use of a Friedländer synthesis, where 4-chlorobenzaldehyde reacts with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinoline core. The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of methyl 2-(4-chlorophenyl)quinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the 4-chlorophenyl group.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl ester and 4-chlorophenyl groups, but shares the quinoline core.
2-Phenylquinoline-4-carboxylate: Similar structure but without the chlorine substitution on the phenyl ring.
4-Chloroquinoline: Contains the quinoline core with a chlorine substitution but lacks the carboxylate group.
Uniqueness
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the combination of the quinoline core, the 4-chlorophenyl group, and the methyl ester functionality. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKGSGCHNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


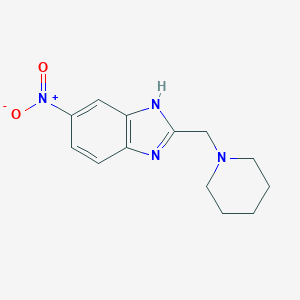
![(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B420841.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B420842.png)
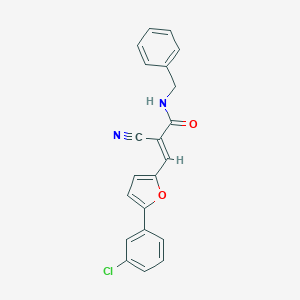
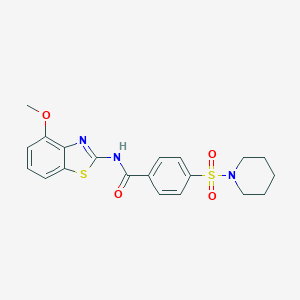
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B420849.png)
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B420850.png)
![[5-chloro-3-(2,4-dibromophenyl)-3H-1,2,4-triazin-2-yl]methanol](/img/structure/B420852.png)
![2-[(2,4-dibromophenyl)methyl]-1H-1,2,4,6-tetrazepin-7-one](/img/structure/B420853.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2,4-DICHLOROBENZOATE](/img/structure/B420854.png)
![4-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B420855.png)
![METHYL 4-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]CARBAMOYL}BENZOATE](/img/structure/B420859.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)
